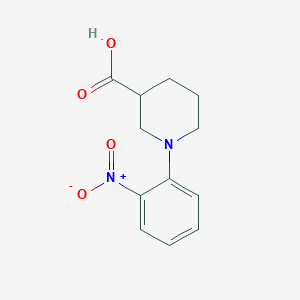

1-(2-Nitrophenyl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted with a nitrophenyl group and a carboxylic acid group .

Méthodes De Préparation

The synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, where a nitro group is added to a phenyl ring.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which involve the addition of a carboxyl group to the piperidine ring.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

1-(2-Nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity : Research indicates that 1-(2-Nitrophenyl)piperidine-3-carboxylic acid exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 (Breast) 0.88 CDK inhibition PC3 (Prostate) 1.20 Induction of apoptosis A549 (Lung) 0.75 Cell cycle arrest in G1 phase - Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of cell wall synthesis.

Biological Research

- Enzyme Inhibition : The compound serves as a valuable tool in biochemical assays, acting as an inhibitor or substrate for various enzymes, thus aiding in the study of enzyme kinetics and mechanisms.

- Neuropharmacology : There is emerging interest in the neuropharmacological effects of this compound, particularly its potential role in modulating neurotransmitter systems.

Case Studies

Study 1: Anticancer Efficacy in Breast Cancer Models

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against MDA-MB-231 breast cancer cells. Results indicated an IC50 value of 0.88 µM, with significant apoptosis induction observed at higher concentrations. Flow cytometry analysis confirmed G1 phase cell cycle arrest, supporting its role as a CDK inhibitor.

Study 2: Antimicrobial Activity Against Bacterial Strains

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The study found that it effectively inhibited growth at MICs between 4 to 16 µg/mL, with mechanistic studies suggesting interference with peptidoglycan synthesis leading to bacterial lysis.

Mécanisme D'action

The mechanism of action of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways . The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

1-(2-Nitrophenyl)piperidine-3-carboxylic acid can be compared with other similar compounds such as:

Piperidine-3-carboxylic acid: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

2-Nitrophenylpiperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

1-(2-Nitrophenyl)piperidine-4-carboxylic acid: Has a different substitution pattern, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research applications .

Activité Biologique

1-(2-Nitrophenyl)piperidine-3-carboxylic acid (CAS Number: 926224-01-3) is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in drug discovery. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

- Molecular Formula : C₁₂H₁₄N₂O₄

- Molecular Weight : 250.25 g/mol

- Structural Features : It contains a piperidine ring with a nitrophenyl group at the 2-position and a carboxylic acid functional group. The presence of the nitro group enhances its chemical reactivity and potential biological interactions.

Enzyme Inhibition

Research has indicated that this compound exhibits moderate inhibitory activity against specific enzymes, notably chymase . Chymase is involved in various biological processes, including inflammation and allergic reactions. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted its potential as a lead molecule for developing more potent chymase inhibitors.

Potential Therapeutic Applications

The compound's unique structure allows for modifications that could lead to derivatives with enhanced biological activity. These derivatives may find applications in:

- Antimicrobial Agents : The ability to inhibit enzyme activity may contribute to developing new antimicrobial compounds.

- Anti-Cancer Drugs : Preliminary investigations suggest that it might modulate receptor functions relevant for cancer therapies.

Research Findings

Several studies have explored the biological implications of this compound, focusing on its interactions with proteins and enzymes. Notably, it has been utilized in proteomics research to study protein-protein interactions, which are crucial for understanding cellular processes and drug design .

Case Studies

-

Chymase Inhibition Study :

- Objective : To evaluate the inhibitory effects of this compound on chymase.

- Findings : Moderate inhibition was observed, suggesting potential therapeutic applications in inflammatory diseases.

-

Anticancer Activity Assessment :

- Objective : Investigate the compound's effect on cancer cell lines.

- Findings : While specific IC₅₀ values were not detailed for this compound, related studies indicate that similar compounds exhibit significant cytotoxicity against various cancer cell lines, highlighting the need for further exploration of this compound derivatives .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | Similar piperidine structure with para-nitro substitution | Potentially similar enzymatic interactions |

| 1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid | Contains a carbamoyl group alongside nitro substitution | May exhibit different pharmacological profiles |

| 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid | Sulfonyl group addition alters reactivity | Enhanced solubility and bioavailability |

This table illustrates how variations in substitution patterns can influence biological activities, emphasizing the importance of structural modifications in drug development.

Propriétés

IUPAC Name |

1-(2-nitrophenyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSIMOSUXMPINC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.